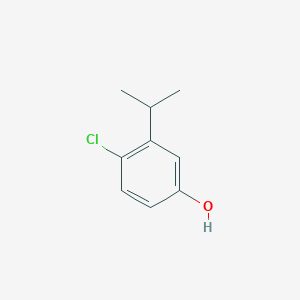

4-Chloro-3-isopropylphenol

Description

Contextualization of Chlorinated Phenols within Contemporary Chemical Research

Chlorinated phenols are a class of organic compounds derived from phenol (B47542) through the electrophilic substitution of hydrogen atoms on the benzene (B151609) ring with chlorine atoms. wikipedia.orgwikipedia.org These compounds are subjects of significant interest in contemporary chemical research due to their wide range of applications and environmental presence. researchgate.net They are utilized as intermediates in the synthesis of various commercial products, including pesticides, herbicides, disinfectants, and dyes. researchgate.netresearchgate.netafirm-group.com The production of chlorinated phenols often involves the direct chlorination of phenol with chlorine gas or other chlorinating agents. researchgate.netencyclopedia.pub

The study of chlorinated phenols also extends to their environmental fate and the byproducts formed during processes like water disinfection with chlorine. nih.gov Research has shown that the reaction of phenols with hypochlorous acid can lead to the formation of various chlorinated and non-chlorinated ring cleavage products. nih.gov Understanding the formation mechanisms and potential impacts of these derivatives is an active area of investigation. researchgate.netnih.gov

Historical Perspectives on the Discovery and Initial Characterization of Chlorothymol

While specific historical details on the initial discovery and characterization of 4-Chloro-3-isopropylphenol (Chlorothymol) are not extensively documented in readily available literature, the broader history of chlorinated phenols dates back to the development of synthetic organic chemistry. The synthesis and study of various alkylphenols and their derivatives gained momentum in the 20th century. acs.org For instance, research into the synthesis of isopropyl phenols was described in publications from the early 1930s. acs.org More recently, Chlorothymol was identified as a compound with potential anticonvulsant properties through a multi-organism screening pipeline, highlighting its continued relevance in scientific discovery. researchgate.netnih.govliverpool.ac.uk

Structural Features and Positional Isomerism in Chlorinated Phenols

The structure of chlorinated phenols is defined by a hydroxyl (-OH) group attached to a benzene ring, with one or more chlorine atoms substituting other hydrogen atoms on the ring. The number and position of these chlorine atoms give rise to a large number of possible isomers. wikipedia.org For example, there are three positional isomers of monochlorophenol and six isomers for both dichlorophenol and trichlorophenol. wikipedia.org The specific arrangement of these substituents significantly influences the chemical and physical properties of the molecule. nih.gov

In the case of this compound, the phenol ring is substituted with a chlorine atom at the fourth position and an isopropyl group at the third position relative to the hydroxyl group. This specific substitution pattern distinguishes it from other isomers, such as 3-chloro-4-isopropylphenol. nih.gov The relative positions of the functional groups can be determined using analytical techniques like gas chromatography-mass spectrometry (GC-MS), which can differentiate between structural isomers based on their fragmentation patterns and retention times. nih.gov

Significance of the Isopropyl Moiety in Phenolic Compound Functionality

The isopropyl group is a significant functional moiety that influences the properties of phenolic compounds. Its presence can affect the molecule's lipophilicity, steric hindrance, and electronic properties, which in turn can modulate its biological activity and chemical reactivity. mdpi.comresearchgate.net For example, in some phenolic compounds, the addition of an isopropyl group has been shown to impact their antimicrobial activity. mdpi.com The size and branching of the alkyl group can influence how the molecule interacts with biological membranes and target sites. nih.gov Studies on various alkylphenols have demonstrated that the nature and position of the alkyl substituent are crucial for their biological effects. grafiati.comacs.org

The table below summarizes some of the key physical and chemical properties of this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H11ClO | nih.gov |

| Molecular Weight | 170.63 g/mol | nih.gov |

| IUPAC Name | 4-chloro-3-propan-2-ylphenol | nih.gov |

| Physical Form | Liquid | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11ClO |

|---|---|

Molecular Weight |

170.63 g/mol |

IUPAC Name |

4-chloro-3-propan-2-ylphenol |

InChI |

InChI=1S/C9H11ClO/c1-6(2)8-5-7(11)3-4-9(8)10/h3-6,11H,1-2H3 |

InChI Key |

SSIRREBTSKSKDS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 4 Chloro 3 Isopropylphenol

Classical Chemical Synthesis Approaches

Traditional synthesis of 4-Chloro-3-isopropylphenol relies on established electrophilic aromatic substitution and derivatization reactions. The specific placement of the chloro and isopropyl groups on the phenol (B47542) ring requires careful selection of precursors and reaction conditions to achieve the desired regioselectivity.

Halogenation Reactions of Isopropylphenol Precursors

A primary and direct method for synthesizing this compound is the electrophilic chlorination of a 3-isopropylphenol (B134271) precursor. In this approach, the hydroxyl (-OH) and isopropyl (-CH(CH₃)₂) groups on the aromatic ring direct the incoming electrophile (a chloronium ion or its equivalent). Both groups are ortho-, para-directors, meaning they activate the positions adjacent (ortho) and opposite (para) to them.

Starting with 3-isopropylphenol, the positions ortho to the hydroxyl group are 2 and 4, and the para position is 6. The position ortho to the isopropyl group is 2, and the para position is 5. The combined directing effects strongly favor substitution at the 2, 4, and 6 positions. The formation of the desired 4-chloro isomer is achieved by controlling reaction parameters to favor substitution at the less sterically hindered position para to the hydroxyl group.

This process is analogous to the industrial synthesis of similar compounds, such as 4-chloro-3-methylphenol (B1668792) (p-chloro-m-cresol or PCMC), which is produced by the chlorination of m-cresol (3-methylphenol). Common chlorinating agents for such reactions include sulfuryl chloride (SO₂Cl₂) or elemental chlorine (Cl₂), often in the presence of a Lewis acid catalyst or in a suitable solvent system to modulate reactivity and selectivity. For instance, the synthesis of a related compound, 4-chloro-3-ethylphenol, can be achieved by chlorinating 3-ethylphenol with thionyl chloride (SOCl₂) in the presence of ferric chloride (FeCl₃). researchgate.net

Isopropylation of Chlorinated Phenol Derivatives (e.g., Chlorometacresol)

An alternative synthetic route involves introducing the isopropyl group onto a pre-existing chlorinated phenol. The most logical precursor for this pathway would be 4-chlorophenol (B41353). The reaction employed is typically a Friedel-Crafts alkylation, which involves treating the aromatic ring with an alkylating agent in the presence of a strong Lewis acid catalyst. berkeley.eduwikipedia.org

For the synthesis of this compound, 4-chlorophenol would be reacted with an isopropylating agent like 2-chloropropane or propene under Friedel-Crafts conditions. libretexts.orgjk-sci.com The catalyst, commonly aluminum chloride (AlCl₃), generates a carbocation electrophile (the isopropyl cation) from the alkylating agent, which then attacks the aromatic ring. libretexts.org

The regiochemical outcome of this reaction is governed by the directing effects of the substituents already on the ring. The hydroxyl group is a strong activating ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director. In 4-chlorophenol, the hydroxyl group strongly directs the incoming isopropyl group to the ortho positions (positions 2 and 6). The chlorine atom also directs to its ortho positions (positions 3 and 5). The combined effect can lead to a mixture of products, making the selective synthesis of the 3-isopropyl isomer challenging. However, studies on the alkylation of para-chlorophenol have shown that substitution at the ortho-position to the hydroxyl group is feasible. ppor.az

Condensation Reactions for Phenolic Compound Derivatization

More complex, multi-step synthetic sequences can also be employed, which may involve reactions sometimes broadly classified under derivatization, such as the Sandmeyer reaction. wikipedia.orglscollege.ac.in This pathway offers an alternative way to introduce one of the functional groups, often providing different regiochemical control compared to direct electrophilic substitution.

A plausible route could begin with the synthesis of 4-chloro-3-isopropylaniline. This intermediate can then be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). geeksforgeeks.org The resulting diazonium salt is a versatile intermediate. masterorganicchemistry.comnih.gov By treating this salt with a copper(I) catalyst in water (a variation of the Sandmeyer reaction), the diazonium group (-N₂⁺) can be replaced by a hydroxyl group, yielding the target this compound. wikipedia.orglscollege.ac.in This method is powerful because the positions of the chloro and isopropyl groups are fixed in the aniline precursor, avoiding the isomer mixture problems that can occur with direct halogenation or alkylation. geeksforgeeks.org

Biocatalytic and Biotechnological Synthesis Routes

Modern synthetic chemistry is increasingly looking towards biocatalysis and biotechnology to provide greener, more selective, and sustainable methods for producing chemicals. These approaches utilize enzymes or whole microbial systems to perform chemical transformations.

Enzyme-Mediated Chlorination Processes Using Natural Chloroperoxidases

Certain organisms produce enzymes known as haloperoxidases that can catalyze the formation of carbon-halogen bonds. osti.gov Chloroperoxidases (CPOs), in particular, use chloride ions, hydrogen peroxide, and a proton to halogenate a wide range of organic substrates, including phenols. acs.org

The heme-dependent chloroperoxidase from the fungus Caldariomyces fumago is a well-studied example capable of catalyzing the chlorination of various phenolic compounds. bvsalud.orgmdpi.com A biocatalytic synthesis of this compound could, therefore, be envisioned by reacting 3-isopropylphenol with a source of chloride and hydrogen peroxide in the presence of CPO. The enzyme's active site can provide high regioselectivity that may be difficult to achieve with classical chemical methods, potentially favoring the formation of the 4-chloro isomer. nih.gov While CPO itself can be susceptible to decomposition in the presence of excess hydrogen peroxide, ongoing research focuses on developing more robust biomimetic complexes and immobilized enzyme systems to enhance stability and recyclability for industrial applications. acs.orgmdpi.com

Microbial Transformation Pathways for Phenolic Compound Synthesis

Whole microorganisms can be harnessed to perform complex chemical transformations, including the synthesis of chlorinated phenols. dcu.ie Microbial pathways can generate chlorophenols through the breakdown of natural polymers and subsequent enzymatic modifications. For example, some fungi and bacteria can degrade complex natural materials like lignin, releasing simpler phenolic compounds into the environment. nih.gov

Certain fungi possess the enzymatic machinery, including chloroperoxidases, to chlorinate these phenolic precursors. nih.gov Furthermore, anaerobic bacteria such as Desulfitobacterium species have been shown to transform chlorinated hydroquinones produced by fungi into various chlorophenols through a series of demethylation, dehydroxylation, and dechlorination steps. nih.gov While these natural pathways produce a mixture of compounds, they demonstrate the feasibility of de novo biological synthesis of chlorophenols. The degradation of chlorophenols by microbes like Pseudomonas putida is also well-documented, indicating that microorganisms possess diverse enzymatic pathways for both the synthesis and catabolism of these compounds. asm.orgslideshare.netresearchgate.net Future research in synthetic biology could involve engineering specific microbial strains to overproduce a target molecule like this compound from simple feedstocks.

Optimization of Biological Synthetic Procedures

The engineering of microorganisms for industrial-scale production of specific chemical compounds represents a significant challenge in synthetic biology. nih.gov For a target molecule such as this compound, where a biosynthetic pathway may be constructed, optimizing production is crucial. This often requires the introduction of multiple genes into a host organism and ensuring they are expressed at appropriate levels to maximize output. nih.gov

Combinatorial optimization approaches have been developed to address this challenge without needing prior knowledge of the perfect combination of gene expression levels. nih.gov These methods involve creating large libraries of genetic variants, where components like promoters and ribosome binding sites are varied, to screen for the highest producers. One such advanced method is the CRISPR-Cas9 system, which allows for highly efficient genome editing and the creation of stable production strains. nih.gov For instance, the COMPASS method utilizes a one-step CRISPR-Cas9-mediated integration to generate a diverse library of variants, streamlining the optimization process. nih.gov

Table 1: Selected Combinatorial Optimization Methods in Synthetic Biology nih.gov

| Method Name | Key Feature | Genetic Parts Targeted |

|---|---|---|

| COMPASS | One-step CRISPR-Cas9 mediated integration of variants into the genome. | Promoters, Genes, Terminators |

| CRISPRi | Downregulation of gene expression to redirect metabolic flux. | Genes (competing pathways) |

| OAPS | Oligonucleotide annealing-based promoter shuffling. | Promoters |

Advanced Synthetic Techniques and Process Intensification

In response to increasingly stringent environmental regulations, organic and medicinal chemistry has shifted towards new synthetic methodologies that minimize or eliminate harmful effects. nih.gov A key approach is the use of alternative activation sources, such as microwaves (MW) and ultrasound (US), which are considered green techniques. nih.govunito.it These methods not only save energy but also facilitate faster and more selective chemical transformations, representing a significant intensification of synthetic processes. nih.govunito.it

Microwave-Assisted Synthesis of Phenolic Ethers

The formation of a carbon-oxygen bond to create ethers is a fundamental reaction in organic synthesis, with applications in pharmaceuticals, fragrances, and cosmetics. Microwave-assisted synthesis has emerged as a powerful green technique to accelerate these reactions. The application of microwave irradiation can dramatically reduce reaction times for the synthesis of alkyl aryl ethers from phenols, often from hours to mere minutes, while producing excellent yields. For example, the transformation of alcohols to various diaryl ethers using microwave irradiation can be performed in less than 10 minutes at room temperature. This technology offers a significant improvement over traditional methods that often require prolonged refluxing in organic solvents.

Table 2: Comparison of Conventional vs. Microwave-Assisted Ether Synthesis

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | Several hours | < 5-10 minutes |

| Energy Source | External heating (e.g., oil bath) | Microwave irradiation |

| Typical Yields | Variable | High to excellent (e.g., 78-100%) |

| Conditions | Often requires refluxing | Can be performed at room temperature or with controlled heating |

Ultrasound-Assisted Functionalization of Phenols

The use of ultrasound in chemical reactions provides activation through a physical phenomenon known as acoustic cavitation. unito.it This process involves the formation, growth, and violent collapse of small oscillating bubbles in the liquid medium, which generates localized high pressures and temperatures, enhancing mass transfer and accelerating reactions. unito.it This sonochemical approach can be applied to the functionalization of various compounds, including phenols. nih.gov Ultrasound-assisted methods are valued as a green chemistry tool for promoting efficient transformations. nih.gov

Synergistic Microwave-Ultrasound Hybrid Strategies in Synthesis

The combination of microwave irradiation and ultrasound has proven to be a highly effective and green synthetic strategy. nih.govunito.it This hybrid approach creates a powerful synergistic effect by leveraging the advantages of both techniques. nih.gov Microwaves provide rapid and efficient volumetric heating, while ultrasound induces intense physical mixing and mass transfer through cavitation. unito.it The simultaneous use of both energy sources has been shown to be far more effective than using either one sequentially or individually, leading to remarkable reductions in reaction time and increases in product yield. nih.govunito.it This combined strategy is particularly effective in overcoming the limitations of each technique; for example, ultrasound can mitigate the mass transfer limitations sometimes observed in microwave-heated reactions. unito.it

Table 3: Illustrative Comparison of Synthetic Methods for Phenol Functionalization nih.gov

| Method | Key Advantage | Relative Reaction Time | Relative Yield |

|---|---|---|---|

| Conventional Heating | Established methodology | High | Good |

| Microwave (MW) Only | Rapid heating, reduced time | Low | Very Good |

| Ultrasound (US) Only | Enhanced mixing | Medium | Very Good |

| Hybrid MW-US | Synergistic heating and mixing | Very Low | Excellent |

Environmental Fate and Degradation Studies of 4 Chloro 3 Isopropylphenol

Biodegradation Mechanisms and Kinetics

The breakdown of 4-Chloro-3-isopropylphenol in the environment is predominantly a biological process driven by a diverse array of microorganisms. These microbes utilize the compound as a source of carbon and energy, initiating a series of enzymatic reactions that lead to its eventual mineralization. The efficiency and pathways of this biodegradation are influenced by various environmental factors and the specific microbial populations present.

Microbial Degradation Pathways in Diverse Environmental Matrices

Microbial degradation of chlorophenolic compounds, including this compound, generally proceeds through a series of steps initiated by the hydroxylation of the aromatic ring. This initial attack is typically catalyzed by monooxygenase or dioxygenase enzymes, leading to the formation of a catecholic intermediate. nih.gov The subsequent cleavage of the aromatic ring can occur through two primary mechanisms: the ortho-cleavage pathway or the meta-cleavage pathway. nih.govresearchgate.net

In the context of soil and water environments, the degradation of chlorinated phenols is influenced by the indigenous microbial communities. While specific pathways for this compound are not extensively detailed in existing literature, parallels can be drawn from the degradation of structurally similar compounds like 4-chlorophenol (B41353) and cresol (B1669610) isomers. For 4-chlorophenol, degradation can proceed via the formation of 4-chlorocatechol, which is then subject to ring cleavage. nih.gov Similarly, the degradation of cresols often involves the formation of methylcatechols, which are then funneled into central metabolic pathways. nih.gov The presence of the isopropyl group on the this compound molecule likely influences the initial enzymatic attack and the subsequent intermediates formed.

Under aerobic conditions, the biodegradation of phenolic compounds is generally more rapid and complete. The half-life of a compound is a key indicator of its persistence in the environment. While specific kinetic data for this compound is scarce, studies on similar compounds provide valuable insights. For instance, the dissipation half-life of thymol, a structurally related non-chlorinated phenol (B47542), has been reported to be 16 days in water and 5 days in soil under laboratory conditions. researchgate.net For other chlorophenols, half-lives can vary significantly depending on environmental conditions and the microbial populations present. For example, the half-life of chlordane (B41520) in soil is approximately four years, highlighting the persistence of some chlorinated compounds. fao.org The degradation of 2,4,6-trichlorophenol (B30397) by an acclimated mixed microbial culture has been shown to follow zero-order kinetics. nih.gov

The rate of degradation is influenced by factors such as the concentration of the pollutant, the density and activity of the microbial population, and the availability of other nutrients.

Table 1: Aerobic Degradation of Phenolic Compounds

| Compound | Environmental Matrix | Half-Life | Degradation Kinetics |

|---|---|---|---|

| Thymol | Water | 16 days researchgate.net | Not Specified |

| Thymol | Soil | 5 days researchgate.net | Not Specified |

| 2,4,6-Trichlorophenol | Mixed Microbial Culture | Not Specified | Zero-order nih.gov |

In the absence of oxygen, the degradation of chlorinated aromatic compounds proceeds through different mechanisms, often at a slower rate. Anaerobic transformation of this compound would likely involve reductive dechlorination as an initial step, where the chlorine atom is removed from the aromatic ring. This process is carried out by specific anaerobic bacteria. Following dechlorination, the resulting isopropylphenol could be further metabolized.

Studies on the anaerobic degradation of other chloroaromatic compounds have identified various metabolites. For example, the anaerobic biotransformation of 3,5-dichloro-p-anisyl alcohol involves demethylation to 3,5-dichloro-4-hydroxybenzyl alcohol, which is then further converted to 3,5-dichloro-4-hydroxybenzoate and 2,6-dichlorophenol. nih.gov While direct evidence for this compound is lacking, it is plausible that its anaerobic degradation would lead to the formation of isopropyl-phenolic and catecholic intermediates.

Role of Specific Microbial Strains (e.g., Pseudomonas sp., Rhodococcus sp., Sphingobium sp.) in Chlorothymol Biotransformation

Several bacterial genera are well-known for their ability to degrade a wide range of aromatic and chlorinated compounds.

Pseudomonas species are particularly versatile in their metabolic capabilities and have been frequently implicated in the degradation of chlorophenols. researchgate.net Strains of Pseudomonas have been shown to degrade various cresol isomers through different metabolic pathways, often involving catecholic intermediates and subsequent meta-cleavage. nih.gov The degradation of 4-chlorophenol by Pseudomonas sp. has also been documented. researchgate.net It is highly probable that certain Pseudomonas strains possess the enzymatic machinery to degrade this compound.

Rhodococcus species are another group of bacteria with robust degradative capabilities for halogenated aromatic compounds. nih.gov They are known to possess diverse metabolic pathways, including both ortho- and meta-cleavage of catechols. nih.gov The ability of Rhodococcus to degrade a wide array of substituted aromatics makes them likely candidates for the biotransformation of chlorothymol. nih.gov

Sphingobium species have also been identified as potent degraders of various herbicides and aromatic hydrocarbons, often utilizing both ortho- and meta-cleavage pathways. copernicus.org Their involvement in the degradation of chlorinated compounds suggests they could also play a role in the breakdown of this compound.

Factors Influencing Biodegradation Efficiency

The efficiency of microbial degradation of this compound is not solely dependent on the presence of capable microorganisms but is also significantly influenced by various environmental parameters.

The pH of the environment, be it soil or water, is a critical factor that governs microbial activity and the rate of biodegradation. Most bacteria involved in the degradation of phenolic compounds exhibit optimal growth and enzymatic activity within a specific pH range, typically near neutral (pH 7.0). hibiscuspublisher.com Deviations from this optimal pH can lead to a decrease in the degradation rate. For instance, the degradation of chlorpyrifos (B1668852) in soil has been shown to be significantly slower in acidic soils compared to neutral or alkaline soils. nih.gov Similarly, studies on the degradation of other pollutants have demonstrated that an alkaline environment can sometimes facilitate substrate oxidation and accelerate the degradation process. rsc.org The specific optimal pH for the microbial degradation of this compound would depend on the particular microbial species involved.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| 2,4,6-Trichlorophenol |

| 2,6-dichlorophenol |

| 3,5-dichloro-4-hydroxybenzoate |

| 3,5-dichloro-4-hydroxybenzyl alcohol |

| 3,5-dichloro-p-anisyl alcohol |

| This compound |

| 4-chlorocatechol |

| 4-chlorophenol |

| Chlordane |

| Chlorpyrifos |

| Cresol |

Impact of Organic Carbon Content in Soil

The fate and bioavailability of this compound in terrestrial environments are significantly influenced by the organic carbon content of the soil. Soil organic matter (SOM) is a key factor controlling the sorption, degradation, and persistence of organic pollutants. mdpi.comfrontiersin.org

The interaction between this compound and soil can be quantified by the organic carbon-water (B12546825) partition coefficient (Koc), which describes the partitioning of a chemical between the solid organic carbon in soil and the aqueous phase. ecetoc.org A higher Koc value indicates a stronger tendency for the compound to adsorb to soil particles. For neutral hydrophobic compounds like chlorophenols, the sorption coefficient is often directly proportional to the amount of organic matter in the solid. ecetoc.org

Increased organic carbon content generally leads to greater sorption of hydrophobic organic compounds. mdpi.com This enhanced adsorption can have several consequences for the degradation of this compound:

Reduced Bioavailability: By binding the compound to soil particles, higher organic carbon levels can decrease its concentration in the soil pore water, thereby reducing its availability to microorganisms for biodegradation. frontiersin.org

Decreased Mobility: Stronger sorption limits the compound's ability to leach through the soil profile and contaminate groundwater.

The relationship between soil organic carbon and the degradation of chlorophenols is complex. While higher organic content generally increases sorption and can decrease mobility, its effect on the ultimate rate of degradation depends on the balance between reduced bioavailability and potential stimulation of microbial activity.

Table 1: Illustrative Sorption Coefficients (Koc) for Related Phenolic Compounds This table provides examples for related compounds due to the limited availability of specific Koc values for this compound in reviewed literature.

| Compound | Log Koc | Soil Type | Reference |

| 3,4-Dichloroaniline | 2.66 - 3.04 | Sandy Clay Loam, Loamy Sand | epa.gov |

| Non-specified Neutral Organic Chemicals | Varies | Peat | nih.gov |

Note: Koc values are influenced by soil type, pH, and temperature.

Interactions with Chemical Additives and Oxidants

The degradation of this compound in contaminated soil and water can be accelerated through the use of chemical additives and oxidants, primarily via Advanced Oxidation Processes (AOPs). AOPs are characterized by the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), which can non-selectively oxidize a wide range of recalcitrant organic pollutants. mdpi.comnih.govmdpi.com

Commonly employed AOPs for the degradation of chlorophenols include:

Fenton and Fenton-like Reactions: The classic Fenton's reagent involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) to produce hydroxyl radicals. ecetoc.org Studies on the degradation of the closely related 4-chloro-3-methylphenol (B1668792) (CMP) have shown that this process is highly effective. Temperature can significantly influence the reaction; for instance, the mineralization of CMP was substantially greater at 70°C (85% Total Organic Carbon removal) compared to 25°C (36% TOC removal). ecetoc.org Fenton-like reactions may use other iron forms, such as nanoscale zero-valent iron (nZVI), which can also effectively catalyze H₂O₂ to degrade similar compounds like 4-chloro-3,5-dimethylphenol. mdpi.com

Ozonation (O₃): Ozone can degrade phenolic compounds either through direct reaction with the molecule or through the generation of hydroxyl radicals, especially at higher pH. Catalytic ozonation, for example using a zinc-carbon nanotube composite (Zn-CNTs), has been shown to significantly enhance the degradation and mineralization of 4-chloro-3-methylphenol. The catalytic system can generate H₂O₂ in-situ, leading to a much higher rate of TOC removal compared to ozonation alone. nih.gov

Persulfate (S₂O₈²⁻) Oxidation: Persulfate can be activated by heat, UV light, or transition metals to form the sulfate (B86663) radical (SO₄•⁻), another powerful oxidant. Thermally activated persulfate has demonstrated high efficiency in degrading complex mixtures of chlorinated organic compounds. mdpi.com The reaction between persulfate and organic contaminants can lead to dechlorination and mineralization.

The degradation pathway in these processes generally involves initial attack by the radical species (e.g., •OH), leading to hydroxylation of the aromatic ring, dechlorination, and subsequent ring cleavage to form smaller organic acids, which are eventually mineralized to CO₂, water, and inorganic ions. mdpi.comecetoc.org

Photodegradation Processes in Aqueous and Terrestrial Systems

Photodegradation, or photolysis, is a critical pathway for the transformation of chemical compounds in the environment, driven by the absorption of light energy. This process can occur directly, when the target molecule itself absorbs light, or indirectly, through reactions with photochemically generated reactive species.

Direct Photolysis Pathways and Quantum Yields

Direct photolysis occurs when a molecule of this compound absorbs photons of a specific wavelength, leading to an electronically excited state. This excited molecule can then undergo chemical transformation, such as the cleavage of the carbon-chlorine bond. The rate of direct photolysis is dependent on the compound's molar absorption coefficient (which determines its ability to absorb light at specific wavelengths) and its quantum yield (Φ). ohio.gov

The quantum yield represents the efficiency of the photochemical process and is defined as the number of molecules transformed divided by the number of photons absorbed. ohio.gov

Equation for Direct Photolysis Rate: Rate = Φ × I × ε Where:

Φ is the quantum yield

I is the light intensity at a specific wavelength

ε is the molar absorption coefficient

Indirect Photolysis Mechanisms and Photosensitizer Roles

Indirect or sensitized photolysis is often a more significant degradation pathway for organic pollutants in natural waters. This process is initiated by the absorption of sunlight by other substances present in the water, known as photosensitizers, which then generate reactive species that subsequently degrade the target compound. researchgate.net

Dissolved organic matter (DOM), particularly its chromophoric (light-absorbing) fraction which includes humic and fulvic acids, is the primary photosensitizer in most natural surface waters. researchgate.netacs.org Upon absorbing solar radiation, DOM can become electronically excited (³DOM*) and initiate degradation through several mechanisms:

Energy Transfer: The excited triplet state of DOM (³DOM*) can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), or directly to the pollutant molecule, making it more susceptible to degradation. acs.org

Electron Transfer: Excited DOM can act as an electron donor or acceptor, leading to the formation of radical ions of the pollutant.

Generation of Other Reactive Species: Photolysis of DOM can also produce other reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻). researchgate.net

The efficiency of DOM as a photosensitizer depends on its composition. For example, DOM with a higher aromatic content and molecular weight, often derived from terrestrial sources (allochthonous), tends to be more effective at absorbing light and producing reactive species compared to DOM from microbial sources (autochthonous). mdpi.com However, DOM can also have an inhibitory effect by acting as a light screen, absorbing photons that would otherwise be available for direct photolysis, or by quenching reactive species. researchgate.net

Common inorganic ions found in natural waters can also influence the photodegradation rates of this compound.

Nitrate (B79036) (NO₃⁻): Nitrate ions absorb light in the solar spectrum and can be photolyzed to produce hydroxyl radicals (•OH), a potent oxidant that can significantly accelerate the degradation of organic compounds. acs.org This makes nitrate an important photosensitizer, particularly in waters where it is present at elevated concentrations.

Bicarbonate (HCO₃⁻) and Carbonate (CO₃²⁻): Bicarbonate and carbonate ions can have a dual role. They are known scavengers of hydroxyl radicals, which can inhibit degradation pathways that rely on •OH. However, the reaction between •OH and bicarbonate/carbonate produces the carbonate radical (•CO₃⁻), which is a more selective oxidant. For certain compounds, reaction with the carbonate radical can be a significant degradation pathway. Therefore, the net effect of bicarbonate can be either inhibitory or, in some cases, slightly acceleratory, depending on the specific pollutant and the dominant reactive species. epa.gov

Table 2: Summary of Factors Influencing Photodegradation

| Factor | Mechanism | Effect on Degradation Rate |

| Direct Photolysis | Direct absorption of light by the pollutant molecule. | Dependent on quantum yield and light absorption. |

| DOM | Acts as a photosensitizer, producing ³DOM*, ¹O₂, •OH. Can also act as a light screen. | Typically accelerates (indirect photolysis), but can inhibit (light screening). |

| Nitrate (NO₃⁻) | Photolyzes to produce hydroxyl radicals (•OH). | Accelerates. |

| Bicarbonate (HCO₃⁻) | Scavenges •OH radicals but forms carbonate radicals (•CO₃⁻). | Can be inhibitory or slightly acceleratory. |

Identification and Analysis of Photolytic Degradation Products

Detailed studies specifically identifying the photolytic degradation products of this compound are not extensively available in peer-reviewed literature. However, based on the known photochemical behavior of other chlorinated phenols, a general degradation pathway can be inferred. The primary degradation process for chlorophenols in the presence of light involves the cleavage of the carbon-chlorine bond, leading to the formation of a phenyl radical. This highly reactive intermediate can then undergo a series of reactions, including hydroxylation, to form various hydroxylated and quinone-like products.

For analogous compounds such as 4-chloro-3,5-dimethylphenol, studies on its degradation through advanced oxidation processes involving UV irradiation have identified several types of aromatic intermediates. These include the formation of diols (e.g., 2,6-dimethylbenzene-1,4-diol) and quinones (e.g., 2,6-dimethylbenzo-1,4-quinone). It is plausible that this compound would undergo similar transformations, leading to the formation of isopropyl-substituted hydroquinones and benzoquinones. Further reactions could lead to the opening of the aromatic ring and the formation of smaller organic acids before eventual mineralization to carbon dioxide and water.

Table 1: Plausible Photolytic Degradation Products of this compound (Inferred from Related Compounds)

| Compound Name | Chemical Formula | Potential Formation Pathway |

| 3-isopropylcatechol | C₉H₁₂O₂ | Hydroxylation following dechlorination |

| Isopropylhydroquinone | C₉H₁₂O₂ | Hydroxylation of the aromatic ring |

| Isopropyl-p-benzoquinone | C₉H₁₀O₂ | Oxidation of isopropylhydroquinone |

Note: The products listed are hypothetical and based on the degradation pathways of similar chlorophenolic compounds. Specific studies on this compound are required for confirmation.

Sorption and Mobility in Environmental Compartments

The movement and distribution of this compound in the environment are largely governed by its sorption characteristics in soil and its potential for leaching into groundwater and volatilizing into the atmosphere.

The adsorption of phenolic compounds in soil is influenced by soil properties such as organic matter content, clay content, and pH. For non-ionic organic compounds like this compound, adsorption is primarily to soil organic matter. The organic carbon-water partition coefficient (Koc) is a key parameter used to predict the extent of this adsorption.

Table 2: Estimated Soil Adsorption and Mobility of this compound

| Parameter | Estimated Value Range | Implication for Mobility |

| Log Koc | 2.5 - 3.5 | Slight to moderate mobility |

Note: These values are estimations based on the properties of similar chlorophenols and should be confirmed with experimental data.

The presence of the isopropyl group and the chlorine atom on the phenol ring increases its hydrophobicity compared to phenol, suggesting a higher affinity for organic matter in the soil. Consequently, this compound is expected to exhibit slight to moderate mobility in most terrestrial environments. In soils with high organic matter content, its movement will be significantly retarded.

The potential for a chemical to leach into groundwater is a function of its persistence in the soil, its adsorption characteristics, and the rate of water movement through the soil profile. Compounds with low adsorption (low Koc) and high persistence are more likely to reach groundwater.

Given the expected moderate sorption of this compound to soil organic matter, its leaching potential is considered to be moderate. In sandy soils with low organic matter content and high rainfall or irrigation, the risk of leaching would be higher. Conversely, in soils rich in organic matter and clay, the compound would be more strongly retained, reducing the likelihood of groundwater contamination.

Monitoring studies in areas with historical industrial activity have detected various phenol derivatives in groundwater. For instance, studies around decommissioned chemical factories have found compounds like 4-chlorophenol in groundwater samples, indicating the potential for chlorophenols to contaminate subsurface water sources. tuiasi.ro While specific data for this compound is scarce, the presence of structurally similar compounds in groundwater highlights the importance of understanding its leaching behavior.

Volatilization is the process by which a chemical transfers from a solid or liquid phase to a gaseous phase. The tendency of a chemical to volatilize from water is described by its Henry's Law constant (H), while volatilization from soil is a more complex process influenced by the chemical's vapor pressure, its adsorption to soil particles, and environmental conditions such as temperature and soil moisture.

Specific data on the Henry's Law constant for this compound is not widely reported. However, for many phenolic compounds, volatilization from water surfaces is not a major dissipation pathway due to their relatively low Henry's Law constants. The hydroxyl group of the phenol can engage in hydrogen bonding with water, which tends to keep the molecule in the aqueous phase.

Volatilization from soil surfaces is also expected to be limited for this compound. Its moderate adsorption to soil organic matter will reduce its concentration in the soil air, thereby lowering the volatilization rate. Additionally, its vapor pressure is likely to be relatively low. Therefore, significant loss of this compound from soil and water surfaces to the atmosphere is not anticipated to be a primary environmental fate process.

Advanced Analytical Detection and Characterization Methods for 4 Chloro 3 Isopropylphenol

Chromatographic Techniques for Trace Analysis

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For substituted phenols like 4-Chloro-3-isopropylphenol, both gas and liquid chromatography are widely employed, each offering distinct advantages for trace analysis in environmental and industrial contexts.

Gas chromatography (GC) is a premier technique for the analysis of compounds that are volatile or can be made volatile through chemical derivatization. um.es It offers high resolution, separating complex mixtures into their constituent parts for detection.

The Gas Chromatography-Electron Capture Detector (GC-ECD) system is exceptionally sensitive toward electronegative compounds, a category that includes halogenated substances like this compound. measurlabs.comscioninstruments.com This inherent selectivity makes it a powerful tool for detecting minute quantities of such contaminants.

An ECD operates using a radioactive source, typically Nickel-63, which emits beta particles that ionize the carrier gas within the detector, establishing a constant electrical current. scioninstruments.com When an electronegative analyte, such as a chlorinated phenol (B47542) derivative, passes through the detector, it captures electrons, causing a measurable drop in the current that constitutes the analytical signal. measurlabs.comscioninstruments.com

For effective analysis by GC-ECD, phenols are typically converted into more volatile and electron-capturing derivatives. A frequently used reagent for this purpose is pentafluorobenzyl bromide (PFBBr), which reacts with the phenol's hydroxyl group to form a pentafluorobenzyl ether. settek.comepa.govitesm.mx The multiple fluorine atoms on this derivative significantly enhance its response on an ECD. settek.com The derivatization procedure generally involves reacting the analyte with PFBBr in the presence of a base. epa.gov While specific research on this compound is limited, established protocols such as EPA Method 8040A, which details the analysis of phenolic compounds via GC-ECD after PFBBr derivatization, are readily applicable. itesm.mx These methods are designed to achieve low detection limits, often in the microgram-per-liter (µg/L) range, and minimize potential interferences. itesm.mxjcsp.org.pk

The Gas Chromatography-Flame Ionization Detector (GC-FID) is a robust and widely applicable detector for nearly all organic compounds. scioninstruments.com While it is not as sensitive as the ECD for halogenated molecules, the GC-FID is highly effective for analyzing underivatized phenols, particularly when they are not present at trace concentrations. settek.comepa.gov

The operational principle of an FID involves burning the column eluent in a hydrogen-air flame. scioninstruments.com The combustion of organic analytes produces ions, which are collected by an electrode to generate a current proportional to the mass of carbon entering the flame. scioninstruments.com

Standardized procedures like EPA Method 8041A describe the direct analysis of underivatized phenols using GC-FID. epa.govepa.gov This approach offers simplicity by eliminating the need for a derivatization step. epa.gov Modern methods utilize wide-bore fused-silica capillary columns, which provide superior resolution, increased sensitivity, and faster analysis times compared to older packed columns. settek.comepa.gov However, for trace-level analysis, the sensitivity of GC-FID may be insufficient, and the detector's broad selectivity can lead to non-specific interferences from other organic compounds in the sample matrix. settek.com

Table 4.1.1. GC Methods for Chlorophenol Analysis

| Parameter | GC-ECD (with PFBBr Derivatization) | GC-FID (Underivatized) |

|---|---|---|

| Principle | Detects electron-capturing compounds | Detects ions formed during combustion of organic compounds in a hydrogen flame scioninstruments.com |

| Selectivity | Highly selective for electronegative compounds (e.g., halogenated) scioninstruments.com | General detector for most organic compounds scioninstruments.com |

| Sensitivity | Very high (low µg/L to ng/L range) itesm.mxjcsp.org.pk | Moderate settek.com |

| Derivatization | Required (e.g., PFBBr) to enhance volatility and detector response epa.govitesm.mx | Not required epa.gov |

| Typical Column | Fused-silica open-tubular columns (e.g., DB-5, DB-1701) settek.com | Fused-silica open-tubular wide-bore columns epa.gov |

| Reference Method | EPA Method 8040A itesm.mx | EPA Method 8041A epa.gov |

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique that separates components of a mixture based on their interactions with a solid stationary phase and a liquid mobile phase under high pressure. preprints.org It is particularly advantageous for compounds that are thermally labile or have low volatility, expanding the range of analytes beyond the scope of GC. whitman.edu

The coupling of HPLC with an Ultraviolet (UV) detector provides a robust method for the quantification of many organic compounds. Aromatic compounds like this compound contain a chromophore (the benzene (B151609) ring) that absorbs UV radiation, enabling detection.

In this method, the sample is passed through a column containing a stationary phase, such as C18, using a pressurized liquid mobile phase. As the separated analytes exit the column, they flow through a cell where a beam of UV light passes through them. The detector measures the amount of light absorbed at a pre-selected wavelength, which correlates to the analyte's concentration.

Direct HPLC-UV analysis may lack the requisite sensitivity for detecting environmental trace levels of chlorophenols. scirp.org To improve detection limits, pre-column derivatization with a reagent that imparts strong UV absorbance is a common strategy. A published method for the analysis of various phenols involves derivatization with 4-nitrobenzoyl chloride (4-NB-Cl) followed by HPLC-UV detection. scirp.orgscirp.org This procedure allowed for the successful separation of nine different phenol derivatives in under 15 minutes on a Cholester column, with detection at 280 nm. scirp.orgscirp.org The method achieved lower limits of detection between 0.006 and 0.05 mg/L, demonstrating its suitability for trace analysis. scirp.orgscirp.org

Table 4.1.2. HPLC-UV Method for Phenol Analysis

| Parameter | Details | Reference |

|---|---|---|

| Technique | HPLC with UV Detection | scirp.orgscirp.org |

| Derivatization Reagent | 4-Nitrobenzoyl chloride (4-NB-Cl) | scirp.orgscirp.org |

| Stationary Phase (Column) | Cholester column | scirp.orgscirp.org |

| Detection Wavelength | 280 nm | scirp.org |

| Lower Limits of Detection | 0.006 - 0.05 mg/L | scirp.orgscirp.org |

| Analysis Time | < 15 minutes | scirp.orgscirp.org |

The combination of a chromatographic separation technique with mass spectrometry (MS) represents the gold standard for chemical analysis, providing unparalleled sensitivity and specificity for both identifying and quantifying target compounds. GC-MS and LC-MS are instrumental in the definitive analysis of this compound at trace concentrations. vliz.beresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This technique links the separation capability of GC with the powerful detection of MS. nih.gov Following separation, analytes are ionized and fragmented. The resulting mass spectrum serves as a unique chemical fingerprint, allowing for unambiguous identification. For highly sensitive quantification, selected ion monitoring (SIM) mode is used, where the mass spectrometer is set to detect only a few specific fragment ions characteristic of the target analyte. vliz.benih.gov This approach drastically reduces chemical noise and improves detection limits. GC-MS methods are routinely used to determine chlorophenols in diverse samples, achieving quantification limits in the low nanogram range after appropriate derivatization. nih.govnih.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): The coupling of HPLC with MS is ideal for analyzing polar, non-volatile, or thermally sensitive compounds. mdpi.comulisboa.pt The interface between the two instruments typically involves an atmospheric pressure ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). ulisboa.ptjasco-global.com For ultimate selectivity, tandem mass spectrometry (MS/MS) is employed. ulisboa.ptjasco-global.com In an LC-MS/MS system operating in multiple reaction monitoring (MRM) mode, a specific parent ion is selected, fragmented, and a resulting characteristic product ion is monitored. This process is highly specific and virtually eliminates matrix interferences, enabling detection at the parts-per-trillion (ng/L) level. jasco-global.com Analytical methods using solid-phase extraction (SPE) for sample pre-concentration followed by LC-MS/MS analysis have been successfully applied to the determination of chlorophenols in water samples. ulisboa.ptjasco-global.com

Table 4.1.3. Coupled-Spectrometric Techniques for Chlorophenol Analysis

| Technique | Ionization Method | Key Features | Typical Application | Reference |

|---|---|---|---|---|

| GC-MS | Electron Impact (EI) | Provides structural information from fragmentation patterns; high specificity with SIM mode. | Analysis of volatile/semi-volatile chlorophenol derivatives in environmental and biological samples. | nih.govnih.gov |

| LC-MS/MS | Electrospray (ESI), APCI | High sensitivity and selectivity for polar/non-volatile compounds; MRM mode for trace quantification. | Determination of chlorophenols in aqueous samples at sub-ppb levels. | ulisboa.ptjasco-global.com |

Coupled Chromatographic-Spectrometric Techniques

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Residue Analysis

Gas Chromatography with tandem Mass Spectrometry (GC-MS/MS) is a powerful and highly selective technique for the trace-level analysis of this compound residues in complex samples. This method combines the superior separation capabilities of gas chromatography with the specificity and sensitivity of tandem mass spectrometry, making it ideal for food safety and environmental monitoring. hpst.czhpst.czthermofisher.com

The general workflow involves sample extraction and cleanup, followed by injection into the GC system. In the GC, the compound is volatilized and separated from other matrix components based on its boiling point and affinity for the stationary phase of the analytical column. hpst.cz After separation, the analyte enters the mass spectrometer.

For MS/MS analysis, a specific precursor ion (typically the molecular ion) of this compound is selected in the first quadrupole, fragmented via collision-induced dissociation, and then specific product ions are monitored in the third quadrupole. hpst.cz This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and sensitivity by filtering out background noise from the sample matrix. hpst.czthermofisher.com Method optimization involves selecting the most abundant and specific precursor-to-product ion transitions and optimizing the collision energy for each transition to maximize signal response. hpst.cz

To ensure method ruggedness, especially when dealing with complex matrices that can contaminate the system, techniques like concurrent backflushing can be employed. hpst.cz Backflushing effectively eliminates less volatile matrix components from the GC column, reducing cycle times and preventing contamination of the MS ion source. hpst.cz

Table 1: Illustrative GC-MS/MS Parameters for Phenolic Compound Analysis

| Parameter | Typical Setting |

|---|---|

| GC Column | DB-5ms, HP-ms, or similar mid-polarity column |

| Injection Mode | Splitless or Pulsed Temperature Vaporizing (PTV) |

| Carrier Gas | Helium or Hydrogen |

| Ionization Mode | Electron Ionization (EI) |

| MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | Selected based on the molecular weight of the analyte |

| Product Ions (Q3) | Two to three specific fragment ions for quantification and confirmation |

| Collision Energy | Optimized for each MRM transition |

Spectroscopic Approaches for Structural Confirmation and Purity Assessment

Spectroscopic methods are indispensable for the unambiguous structural confirmation and assessment of the purity of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to confirm the identity and structure of this compound. rsc.org

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the isopropyl group's methine proton, the isopropyl group's methyl protons, and the phenolic hydroxyl proton. The aromatic protons would appear as doublets or singlets depending on their position and coupling, while the isopropyl group would exhibit a characteristic septet for the CH proton and a doublet for the two CH₃ groups.

¹³C NMR: The carbon NMR spectrum would display unique signals for each carbon atom in the molecule, including the six aromatic carbons (with different chemical shifts for those bonded to chlorine, the hydroxyl group, the isopropyl group, and hydrogen), and the carbons of the isopropyl group.

While specific experimental spectra for this compound are not detailed in the provided search results, the expected chemical shifts can be predicted based on data from structurally similar compounds like 4-chloro-3-methylphenol (B1668792). nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -OH | ~5.0-6.0 | Singlet (broad) |

| ¹H | Aromatic H | ~6.7-7.3 | Multiplet |

| ¹H | Isopropyl -CH | ~3.1-3.4 | Septet |

| ¹H | Isopropyl -CH₃ | ~1.2 | Doublet |

| ¹³C | Aromatic C-OH | ~152-155 | - |

| ¹³C | Aromatic C-Cl | ~125-128 | - |

| ¹³C | Aromatic C-H / C-C | ~115-138 | - |

| ¹³C | Isopropyl -CH | ~26-28 | - |

| ¹³C | Isopropyl -CH₃ | ~22-24 | - |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would confirm the presence of the hydroxyl (-OH), aromatic (C=C), alkyl (C-H), and carbon-chlorine (C-Cl) functional groups. The data is highly comparable to that of 4-chloro-3-methylphenol due to their structural similarity. nist.govnist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3200-3600 | O-H stretch (broad) | Phenolic Hydroxyl |

| ~3000-3100 | C-H stretch | Aromatic Ring |

| ~2850-2970 | C-H stretch | Isopropyl Group |

| ~1500-1600 | C=C stretch | Aromatic Ring |

| ~1100-1250 | C-O stretch | Phenol |

| ~1000-1100 | C-Cl stretch | Aryl Halide |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. For phenolic compounds like this compound, absorption in the UV region is primarily due to π → π* electronic transitions within the benzene ring. The position of the maximum absorbance (λmax) and the molar absorptivity are characteristic of the compound's structure and can be used for quantitative analysis. An evaluation based on UV/Vis spectra of the related compound 4-isopropylphenol suggests it is not likely to cause photoirritation. nih.gov The absorption spectrum of this compound is expected to show characteristic peaks in the ultraviolet range, influenced by the hydroxyl, chloro, and isopropyl substituents on the aromatic ring.

Sample Preparation and Extraction Methodologies for Complex Matrices

Effective sample preparation is critical for accurate analysis, as it isolates the target analyte from interfering components in the matrix. chromatographyonline.com

The QuEChERS method is a widely adopted sample preparation technique, particularly for pesticide residue analysis in food, and is well-suited for extracting this compound from complex matrices. hpst.czgcms.cz

The standard QuEChERS procedure involves two main stages:

Extraction and Partitioning: A homogenized sample is placed in a centrifuge tube with an organic solvent, typically acetonitrile. gcms.cz Extraction salts (e.g., magnesium sulfate (B86663) for removing water, and sodium chloride and citrate buffers for partitioning) are then added. hpst.czgcms.cz The tube is shaken vigorously and then centrifuged, which separates the sample into an upper organic layer (containing the analyte) and a lower aqueous/solid layer. gcms.cz

Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a second tube containing a sorbent material and magnesium sulfate. gcms.cz For phenolic compounds, a common sorbent is a primary secondary amine (PSA), which effectively removes organic acids, sugars, and other polar interferences. gcms.cz After shaking and centrifugation, the cleaned-up supernatant is collected and is ready for analysis by GC-MS/MS or another analytical technique. gcms.cz

This streamlined approach minimizes solvent usage and sample handling time while providing high-quality extracts suitable for sensitive instrumental analysis. hpst.cz

Liquid-Liquid Extraction Techniques

Liquid-liquid extraction (LLE) is a conventional and widely utilized sample preparation technique for the isolation and preconcentration of phenolic compounds, including this compound, from aqueous matrices. This method is based on the principle of partitioning the analyte between two immiscible liquid phases: the aqueous sample and an organic solvent. The efficiency of the extraction is governed by the distribution coefficient of the analyte between the two phases.

The selection of an appropriate organic solvent is critical for achieving high recovery rates. Solvents are chosen based on the polarity of the target analyte, their immiscibility with water, and their volatility for subsequent concentration steps. For chlorophenols, which are semi-volatile organic compounds, solvents like hexane, methylene chloride, and xylene have been employed. researchgate.net Standard environmental protection agency (EPA) methods for organic pollutants often prescribe a procedure involving the extraction of a one-liter water sample with multiple portions of an organic solvent to ensure high extraction efficiency. vt.edu

Key parameters that are optimized to maximize the recovery of this compound include the pH of the aqueous sample, the choice of extraction solvent, the solvent volume, and the extraction time. Adjusting the pH of the sample is particularly important for acidic compounds like phenols. By acidifying the sample to a pH below the pKa of the phenol, the compound is protonated, making it less water-soluble and more readily partitioned into the organic phase.

A typical LLE protocol for the extraction of chlorophenols from a water sample is detailed in the table below.

| Parameter | Description | Typical Value/Condition | Rationale |

| Sample Volume | The volume of the aqueous sample to be extracted. | 1 Liter | A larger volume is often used to achieve lower detection limits. vt.edu |

| pH Adjustment | The sample is acidified to suppress the ionization of the phenolic hydroxyl group. | pH < 2 (using concentrated sulfuric acid) | Increases the hydrophobicity of the analyte, thereby enhancing its transfer to the organic phase. |

| Extraction Solvent | The organic solvent used to extract the analyte from the aqueous sample. | Methylene Chloride or Hexane | Selected based on the analyte's polarity and the solvent's immiscibility with water. |

| Solvent Volume | The volume of organic solvent used for each extraction step. | 3 x 60 mL portions | Multiple extractions with smaller volumes are more efficient than a single extraction with a large volume. vt.edu |

| Extraction Method | The technique used to mix the aqueous and organic phases. | Separatory funnel with manual shaking | Ensures intimate contact between the two phases for efficient mass transfer. |

| Concentration Step | The organic extract is concentrated to a smaller volume before analysis. | Evaporation under a gentle stream of nitrogen | Increases the analyte concentration to meet the sensitivity requirements of the analytical instrument. |

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction (SPE) has become an increasingly popular alternative to LLE for the sample preparation of this compound. sigmaaldrich.com SPE offers several advantages, including higher efficiency, the use of smaller volumes of organic solvents, reduced analysis time, and the potential for automation. sigmaaldrich.com The technique involves passing a liquid sample through a solid sorbent material, which retains the analyte of interest. The analyte is then eluted from the sorbent with a small volume of a strong solvent. nih.gov

The selection of the SPE sorbent is crucial and depends on the physicochemical properties of the analyte and the sample matrix. thermofisher.com For the extraction of moderately nonpolar compounds like chlorophenols from aqueous samples, reversed-phase sorbents are commonly used. chromatographyonline.com These sorbents have a nonpolar stationary phase, such as octadecyl (C18) or octyl (C8) bonded silica, which retains the analyte through hydrophobic interactions. mdpi.com

A standard SPE protocol involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. nemc.us Each step must be carefully optimized to ensure high recovery and a clean extract.

A model SPE protocol for the extraction of this compound from a water sample is outlined in the table below.

| Step | Procedure | Rationale |

| 1. Sorbent Conditioning | The SPE cartridge (e.g., C18) is first rinsed with a water-miscible organic solvent like methanol or acetone (e.g., 10 mL), followed by reagent water. unitedchem.combiotage.co.jp | This solvates the bonded functional groups of the sorbent, removes any potential contaminants from the packing material, and prepares the sorbent for sample loading. chromatographyonline.com |

| 2. Sample Loading | The aqueous sample (e.g., 1 Liter), adjusted to a pH < 2, is passed through the conditioned cartridge at a controlled flow rate. | The acidic conditions ensure that the this compound is in its non-ionized form, promoting its retention on the nonpolar C18 sorbent. |

| 3. Washing | The cartridge is washed with a small volume of reagent water or a weak organic solvent mixture (e.g., water/methanol) to remove any co-adsorbed interfering compounds. sigmaaldrich.com | This step cleans the extract by removing polar impurities that are not strongly retained on the sorbent, while the analyte of interest remains bound. |

| 4. Elution | The retained this compound is eluted from the cartridge with a small volume of a strong, nonpolar organic solvent or solvent mixture (e.g., acetone and/or n-hexane). unitedchem.com | The strong solvent disrupts the hydrophobic interactions between the analyte and the sorbent, allowing for its collection in a concentrated form. |

Recent advancements in SPE include the development of novel sorbent materials, such as polymeric sorbents and magnetic nanoparticles coated with specific functional groups, which can offer higher selectivity and extraction efficiency for chlorophenols. mdpi.comnih.gov

Computational Chemistry and Molecular Modeling Investigations of 4 Chloro 3 Isopropylphenol

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational investigations, employing the principles of quantum mechanics to model molecular systems. These methods can predict a wide array of properties, including molecular stability, electronic structure, and spectroscopic characteristics. Among the most widely used approaches is Density Functional Theory (DFT), which has proven to be a reliable and efficient method for studying substituted phenols. xray.czresearchgate.net

The first step in a typical DFT study is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. scielo.org.mx This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is located on the potential energy surface.

For 4-Chloro-3-isopropylphenol, geometry optimization would reveal key structural parameters such as bond lengths, bond angles, and dihedral (torsional) angles. Particular attention would be given to:

O-H and C-O Bond Lengths: These are influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the isopropyl group. Studies on other chlorophenols have shown that ortho-chlorine substitution can affect these bond lengths due to intramolecular hydrogen bonding. researchgate.net

Orientation of the Hydroxyl and Isopropyl Groups: Conformation analysis would explore the rotational barriers around the C-O and C-C bonds of the substituents. This helps identify the most stable conformer, which is crucial for the accuracy of subsequent electronic property calculations. For the hydroxyl group, its orientation relative to the adjacent isopropyl group is of interest. For the isopropyl group, its rotation can influence the steric environment of the molecule.

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they are the frontier molecular orbitals (FMOs) that govern chemical reactivity. rjpn.org

HOMO: This orbital acts as the primary electron donor. A higher HOMO energy indicates a greater ability to donate electrons. In this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring and the oxygen atom of the hydroxyl group, which are electron-rich regions.

LUMO: This orbital acts as the primary electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons. The LUMO's location indicates potential sites for nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large energy gap implies higher kinetic stability and lower chemical reactivity. rjpn.org

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. MEP maps are invaluable for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps predict sites for electrophilic and nucleophilic attack. rjpn.org

The color scheme typically follows the visible spectrum:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. For this compound, this region is expected around the electronegative oxygen atom of the hydroxyl group.

Blue: Represents regions of most positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. This is typically found around the hydrogen atom of the hydroxyl group.

Green/Yellow: Denotes regions of neutral or intermediate potential.

The MEP map for this compound would provide a clear picture of how the electronegative chlorine atom and the electron-donating isopropyl group modulate the charge distribution across the aromatic ring.

Based on the energies of the frontier molecular orbitals (HOMO and LUMO), a set of global reactivity descriptors can be calculated within the framework of conceptual DFT. scielo.org.mx These indices provide quantitative measures of a molecule's stability and reactivity. The primary descriptors are calculated using Koopman's theorem, where the ionization potential (I) is approximated as -EHOMO and the electron affinity (A) as -ELUMO.

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution or charge transfer. It is related to the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons; a global index of electrophilic character. |

These descriptors would quantify the chemical behavior of this compound, allowing for comparisons with other related phenolic compounds. rjpn.org

While DFT is primarily a ground-state theory, its time-dependent extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful method for studying electronically excited states. mdpi.com Modeling excited state processes is crucial for understanding a molecule's photochemical behavior, including its absorption of UV-visible light and subsequent relaxation pathways.

For this compound, TD-DFT calculations could be used to:

Predict UV-Visible Absorption Spectra: By calculating the energies of electronic transitions from the ground state to various excited states, the absorption spectrum can be simulated. This allows for the assignment of experimental spectral bands to specific electronic transitions (e.g., π → π* transitions within the aromatic ring).

Investigate Photochemical Stability: The calculations can provide insight into the nature of the excited states. By analyzing the molecular orbitals involved in the transitions and the changes in geometry upon excitation, one can predict potential photochemical reaction pathways or deactivation channels that contribute to the molecule's photostability or degradation.

Density Functional Theory (DFT) Studies of Electronic Structure and Geometry

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful computational tools used to predict the binding orientation of a small molecule to a target protein and to study the dynamics of their interaction.

Molecular docking studies are instrumental in elucidating the potential interactions between a ligand, such as this compound, and a biological receptor. This process involves predicting the preferred orientation of the ligand when bound to a target protein to form a stable complex. The strength of this interaction is quantified by a scoring function, which estimates the binding affinity, often expressed in kcal/mol.

Table 1: Hypothetical Ligand-Receptor Interactions for this compound

| Interaction Type | Potential Interacting Groups on this compound |

|---|---|

| Hydrogen Bonding | Phenolic hydroxyl group (-OH) |

| Hydrophobic Interactions | Isopropyl group, Phenyl ring |

This table is illustrative and based on general principles of molecular interactions, as specific docking studies for this compound are not available.

A typical MD simulation for a this compound-protein complex would involve placing the docked complex in a simulated physiological environment (a box of water molecules and ions). The simulation would then track the movements of all atoms over a period of nanoseconds to microseconds. Analysis of the simulation trajectory can reveal key information about the stability of the complex.

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Description |

|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein backbone atoms from their initial position, indicating structural stability. |

| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. |

This table represents standard analyses in MD simulations and is not based on a specific study of this compound.

Structure-Activity Relationship (SAR) Studies Through Computational Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational method that relates the chemical structure of a series of compounds to their biological activity. nih.gov By developing a mathematical model, QSAR can be used to predict the activity of new, unsynthesized compounds. mdpi.comnih.gov

For a series of substituted phenols including this compound, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as its size, shape, electronic properties, and lipophilicity. The biological activity of these compounds would be determined experimentally. A statistical method, such as multiple linear regression or machine learning, is then used to build a model that correlates the descriptors with the activity.

Table 3: Common Molecular Descriptors in QSAR Studies

| Descriptor Class | Example Descriptors |

|---|---|

| Constitutional | Molecular weight, number of atoms, number of rings |

| Topological | Connectivity indices (e.g., Randić index), shape indices |

| Geometrical | Molecular surface area, molecular volume |

| Electronic | Dipole moment, partial charges, HOMO/LUMO energies |

This table lists general descriptor types used in QSAR and does not represent a specific study on this compound.

A validated QSAR model could then be used to predict the activity of other related phenolic compounds and to understand which structural features are most important for the desired activity.

Prediction and Characterization of Nonlinear Optical (NLO) Properties

Computational chemistry provides powerful tools to predict and characterize the nonlinear optical (NLO) properties of molecules. dtic.mil These properties are important for applications in optoelectronics and photonics. The key NLO properties of a molecule are its polarizability (α) and hyperpolarizabilities (β, γ).

The prediction of NLO properties for this compound would typically involve quantum chemical calculations, such as those based on Density Functional Theory (DFT). These calculations can determine the electronic structure of the molecule in the presence of an external electric field. From this, the polarizability and hyperpolarizabilities can be calculated.

Table 4: Key NLO Properties and Their Significance

| Property | Symbol | Description |

|---|---|---|

| Dipole Moment | µ | A measure of the separation of positive and negative charges in a molecule. |

| Polarizability | α | The ability of the electron cloud to be distorted by an electric field. |

| First Hyperpolarizability | β | Related to the second-order NLO response, such as second-harmonic generation. |

This table defines key NLO properties but is not based on specific computational results for this compound.

Computational studies on other organic molecules have shown that the presence of electron-donating groups (like the hydroxyl and isopropyl groups) and electron-withdrawing groups (like the chloro group) on a conjugated system can enhance NLO properties. frontiersin.org Therefore, this compound may possess interesting NLO characteristics, though specific computational studies are needed to quantify these properties.

Research into Biological Activities and Mechanisms of Action of 4 Chloro 3 Isopropylphenol Non Clinical Focus

Antimicrobial Efficacy and Underlying Mechanisms

Antifungal Activity Investigations

Efficacy Against Common Fungal Pathogens (e.g., Candida albicans)

Direct studies detailing the efficacy of 4-Chloro-3-isopropylphenol against Candida albicans are limited. However, the antifungal properties of related chlorinated phenolic compounds, such as chlorocresol (4-chloro-3-methylphenol) and 4-chloro-3,5-dimethylphenol, are well-documented. These compounds are known to be effective against a range of fungi, including yeasts. nih.govatamankimya.comguidechem.com The mechanism of action for phenolic compounds generally involves the disruption of the microbial cell membrane, leading to a loss of intracellular components and ultimately cell death. guidechem.com